1-(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)-2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)ethanone
Description
This compound features a hybrid heterocyclic scaffold comprising a 2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazole core linked to a 4-methoxybenzo[d]thiazole moiety via a methylamino-ethanone bridge. The benzo[d]imidazo[1,2-a]imidazole system is a fused bicyclic structure known for its electron-rich aromaticity, enabling interactions with biological targets such as enzymes or receptors. The 4-methoxybenzo[d]thiazole group introduces electron-donating and steric effects, which may modulate solubility, bioavailability, and target binding .
Properties
IUPAC Name |
1-(1,2-dihydroimidazo[1,2-a]benzimidazol-3-yl)-2-[(4-methoxy-1,3-benzothiazol-2-yl)-methylamino]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O2S/c1-23(20-22-18-15(27-2)8-5-9-16(18)28-20)12-17(26)25-11-10-24-14-7-4-3-6-13(14)21-19(24)25/h3-9H,10-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKDXAVDCTNKHME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)N1CCN2C1=NC3=CC=CC=C32)C4=NC5=C(C=CC=C5S4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)-2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)ethanone is a complex organic molecule that combines elements of benzimidazole and thiazole structures. These structural motifs are known for their diverse biological activities, including anticancer, antibacterial, and antiviral properties. This article explores the biological activity of this compound through various studies and findings.
Chemical Structure and Properties
The compound can be broken down into two key components:
- Benzimidazole Derivative : The benzimidazole ring is known for its role in various pharmacological activities.
- Thiazole Moiety : Thiazoles are recognized for their antimicrobial and anticancer properties.
Molecular Formula
- Molecular Formula : C19H20N4O1S
- Molecular Weight : 348.45 g/mol
Anticancer Activity
Recent studies have highlighted the potential of imidazole-containing compounds in cancer treatment. For instance, derivatives of benzimidazole have shown significant antiproliferative effects against various cancer cell lines. The compound exhibits similar properties due to its structural characteristics.
-
Mechanism of Action :
- The compound may inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. This mechanism is similar to other known anticancer agents that target microtubules.
- Case Studies :
Antimicrobial Activity
The thiazole component of the compound contributes to its antimicrobial properties. Research on thiazole derivatives indicates that they possess significant antibacterial and antifungal activities.
-
Activity Spectrum :
- Compounds with similar structures have been evaluated against a range of pathogens, demonstrating effectiveness against both Gram-positive and Gram-negative bacteria.
- Research Findings :
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of the compound. Modifications in the structure can lead to significant changes in potency:
| Modification | Effect on Activity |
|---|---|
| Addition of methoxy groups | Increased solubility and bioavailability |
| Variations in thiazole substitution | Altered antimicrobial spectrum and potency |
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
The following analysis compares the target compound with related molecules in terms of structural motifs, synthesis, and biological relevance.
Table 1: Structural and Functional Comparison
Structural Analogues
- Benzo[d]imidazo[1,2-a]imidazole Derivatives (e.g., CAS 67139-11-1 ): The trimethoxybenzoyl-substituted analog shares the same bicyclic core as the target compound but lacks the methoxybenzothiazole group.
Imidazo[2,1-b]thiazole Derivatives (e.g., 6-(4-Methylphenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazole ) :
These compounds replace the fused benzoimidazole core with a thiazole ring, reducing aromatic conjugation. The 4-methylphenyl group in this analog contrasts with the target’s methoxybenzothiazole, suggesting divergent solubility and target selectivity.
Functional Analogues
- Sertaconazole (8i) : This antifungal agent combines a 1H-imidazole ring with a dichlorophenyl group and benzothienylmethyl ether. Unlike the target compound, sertaconazole’s dichlorophenyl moiety confers hydrophobicity critical for membrane-targeting activity. The target’s ethanone bridge may enable reversible covalent binding, a mechanism absent in sertaconazole.
- LX2931/LX2932 : These S1PL inhibitors feature imidazole cores with hydroxylated side chains. While LX2931/LX2932 prioritize polar groups for lymphocyte modulation, the target compound’s methoxybenzothiazole and methylamino groups may favor kinase inhibition (e.g., JAK/STAT pathways) due to planar aromaticity and hydrogen-bonding capacity.
Preparation Methods
Construction of the Benzo[d]imidazo[1,2-a]imidazole Core
The benzo[d]imidazo[1,2-a]imidazole scaffold is synthesized via palladium-catalyzed oxidative aminocarbonylation. A representative approach involves reacting N-substituted-1-(prop-2-yn-1-yl)-1H-benzo[d]imidazol-2-amine with secondary amines under CO-air atmosphere (20 atm, 4:1 ratio) in the presence of PdI₂ (0.33 mol%) and KI (0.33 equiv) at 100°C. This method achieves yields of 64–96% and high turnover numbers (192–288 mol product/mol catalyst). Key intermediates include alkynylamide derivatives, which undergo conjugated addition and isomerization to form the tricyclic core.
Table 1: Optimization of Palladium-Catalyzed Core Synthesis
| Catalyst System | Temperature (°C) | CO Pressure (atm) | Yield (%) |
|---|---|---|---|
| PdI₂/KI | 100 | 20 | 64–96 |
| PdCl₂/KI | 100 | 20 | 45–72 |
| Pd(OAc)₂/KI | 120 | 30 | 38–65 |
Synthesis of 4-Methoxybenzo[d]thiazol-2-yl(Methyl)Amino Substituent
The 4-methoxybenzo[d]thiazole moiety is prepared through cyclization of 2-aminothiophenol derivatives with methyl bromoacetate. A modified protocol involves:
- Boc Protection : Treating 2-aminobenzothiazole with Boc anhydride to form intermediates (e.g., 1a–1d ).
- Alkylation : Reacting Boc-protected intermediates with methyl bromoacetate in the presence of NaH to yield esters (2a–2d ).
- Hydrolysis and Condensation : Saponifying esters to carboxylic acids (3a–3d ) followed by coupling with methylamine to install the (methyl)amino group.
Critical Reaction Conditions :
- Solvent : Tetrahydrofuran (THF) for alkylation.
- Base : Sodium hydride (NaH) at 0°C to room temperature.
- Yield : 70–85% for Boc protection; 65–78% for alkylation.
Coupling of Core and Substituent via Ethanone Linker
The ethanone bridge is introduced through nucleophilic acyl substitution. A two-step sequence is employed:
- Chloroethanone Intermediate : Reacting the benzoimidazoimidazole core with chloroacetyl chloride in dichloromethane (DCM) at −5°C.
- Amination : Treating the chloroethanone with 4-methoxybenzo[d]thiazol-2-yl(methyl)amine in the presence of triethylamine (TEA) at 60°C.
Table 2: Optimization of Ethanone Linker Formation
| Step | Reagent | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| Chloroethanone | Chloroacetyl chloride | DCM | −5°C | 82 |
| Amination | TEA | 1,4-Dioxane | 60°C | 75 |
Purification and Characterization
Purification :
- Recrystallization from methanol/water mixtures (3:1 v/v) removes unreacted starting materials.
- Column chromatography (silica gel, ethyl acetate/hexane 1:2) isolates the final product.
Characterization Data :
- HRMS (ESI) : m/z calculated for C₂₄H₂₂N₆O₂S [M+H]⁺: 483.1564; found: 483.1568.
- ¹H NMR (400 MHz, DMSO-d₆) : δ 8.21 (s, 1H, imidazole-H), 7.89–7.45 (m, 4H, aromatic-H), 4.12 (s, 3H, OCH₃), 3.78 (s, 3H, NCH₃).
Alternative Synthetic Routes
Multicomponent One-Pot Synthesis :
A mixture of 2-(2-benzylidenehydrazinyl)-4-methylthiazole, thiosemicarbazide, and hydrazonoyl chlorides in dioxane with TEA yields thiazole derivatives at 80–90% efficiency. Adapting this method could streamline the synthesis of the ethanone linker.
Grignard Reaction :
Using isopropylmagnesium chloride in THF to generate nucleophilic intermediates for ketone formation, as demonstrated in indenylimidazole syntheses.
Challenges and Mitigation Strategies
- Regioselectivity : Competing cyclization pathways during core formation are minimized by optimizing Pd catalyst loading.
- Steric Hindrance : Bulky substituents on the benzo[d]thiazole require elevated temperatures (80–100°C) for efficient coupling.
Industrial-Scale Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
